4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide group linked to a pyrimidine ring, which is further substituted with amino and nitro groups. Its multifaceted structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Mechanism of Action
Target of Action
The primary target of 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This could lead to a disruption in the normal cell cycle progression, affecting cellular proliferation .
Biochemical Pathways
Given its target, it is likely that it impacts thecell cycle regulation pathway . By inhibiting Cyclin-dependent kinase 2, it could disrupt the normal progression of the cell cycle, leading to a halt in cellular proliferation .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the bioavailability of this compound .
Result of Action
Given its target, it is likely that it could lead to a disruption in the normal cell cycle progression, potentially leading to a halt in cellular proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Nitration: Introduction of a nitro group to the pyrimidine ring.
Amination: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the benzenesulfonamide group.
Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, reagents, and purification techniques to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or nitroso groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitro group can produce amino derivatives.
Scientific Research Applications
4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- N-[(6-amino-5-nitropyrimidin-4-yl)amino]formamide
Uniqueness
Compared to similar compounds, 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4S/c13-11-10(18(19)20)12(17-7-16-11)15-6-5-8-1-3-9(4-2-8)23(14,21)22/h1-4,7H,5-6H2,(H2,14,21,22)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGEPYHXUSWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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